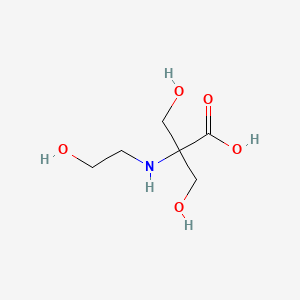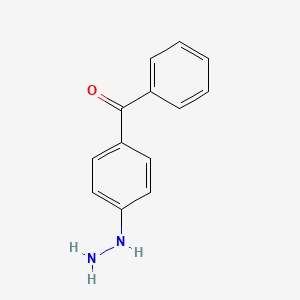
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an oxoacetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of Claisen-Schmidt condensation, where 2-fluoro-4-methoxybenzaldehyde reacts with an acetylating agent in the presence of a base such as sodium hydroxide in ethanol . The reaction mixture is then subjected to recrystallization from ethyl acetate/hexane to obtain the desired product in good yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetaldehyde.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications in treating diseases such as leishmaniasis.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, its antimicrobial activity may be attributed to its ability to disrupt cellular processes in microorganisms by interacting with key enzymes and proteins.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-methoxyphenylboronic acid
- 2-Fluoro-4-methylphenol
- 1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group on the phenyl ring, along with an oxoacetaldehyde moiety, allows for diverse chemical transformations and applications that may not be achievable with similar compounds.
特性
分子式 |
C9H7FO3 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
2-(2-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7FO3/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-5H,1H3 |
InChIキー |
FAWVEAHAVFGZPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)





![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)


![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)


